molecular formula C13H8ClF3O2 B6384117 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261909-77-6

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384117
CAS RN: 1261909-77-6
M. Wt: 288.65 g/mol
InChI Key: LNIPRLIJCSSOKO-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% (5-CFM-95) is a phenolic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white crystalline solid with a melting point of 168-170°C and a molecular weight of 311.8 g/mol. 5-CFM-95 is soluble in methanol, ethanol, and acetone, and is insoluble in water. This compound has been studied for its biochemical, physiological, and pharmacological effects, and is widely used in laboratory experiments due to its advantageous properties.

Scientific Research Applications

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% has been used extensively in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in electrochemical reactions, and as a probe in spectroscopic studies. It has also been used to study the effect of trifluoromethyl substituents on the reactivity of organic compounds. In addition, it has been used in the synthesis of other compounds, such as 4-chloro-3-trifluoromethoxy-cinnamic acid.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% is still not fully understood. However, it is believed that the trifluoromethyl substituents on the molecule increase the electron density of the molecule, which makes it more reactive. This increased reactivity allows the molecule to undergo various reactions, such as electrophilic aromatic substitution and nucleophilic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% have not been extensively studied. However, it has been shown to have antifungal activity against certain species of fungi, and it has also been shown to inhibit the growth of certain bacteria. In addition, it has been shown to have antioxidant activity, which suggests that it may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% has several advantages for laboratory experiments. It is a stable compound that is not easily oxidized or degraded. In addition, it is soluble in common organic solvents and has a high melting point. However, it is insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the study of 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95%. One potential direction is to further study its biochemical and physiological effects. It is also possible to study the effects of different substituents on the molecule, such as halogens or other functional groups, to see how they affect the reactivity of the molecule. Additionally, it may be possible to use 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% in the synthesis of other compounds, such as pharmaceuticals. Finally, it may be possible to use 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% in the development of new catalysts or reagents for organic synthesis.

Synthesis Methods

5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with trifluoroacetic anhydride in anhydrous conditions to form 4-chloro-3-trifluoromethoxy-phenol. The second step involves the reaction of this intermediate with excess sodium hydroxide in methanol to form 5-(4-Chlorophenyl)-3-trifluoromethoxyphenol, 95%. The reaction is carried out at room temperature and the yield is typically 95%.

properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2/c14-10-3-1-8(2-4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIPRLIJCSSOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686577
Record name 4'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-77-6
Record name 4'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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